molecular formula C7H6ClNO3 B13118389 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid CAS No. 1227600-55-6

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid

Cat. No.: B13118389
CAS No.: 1227600-55-6
M. Wt: 187.58 g/mol
InChI Key: LUCLWXNYUCFBCT-UHFFFAOYSA-N
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Description

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5-position and a keto group at the 6-position of the pyridine ring, along with an acetic acid moiety attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Another approach involves the use of 5-chloro-2-pyridinecarboxaldehyde as a starting material. This compound is reacted with malonic acid in the presence of a base such as sodium ethoxide to form the corresponding acetic acid derivative. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-chloro-2-pyridinecarboxylic acid, while reduction can produce 2-(5-chloro-6-hydroxy-1H-pyridin-2-yl)acetic acid.

Scientific Research Applications

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-pyridinyl)acetic acid: Similar structure but lacks the keto group at the 6-position.

    2-(5-chloro-6-hydroxy-1H-pyridin-2-yl)acetic acid: Similar structure but has a hydroxyl group instead of a keto group at the 6-position.

    2-(5-chloro-6-methyl-1H-pyridin-2-yl)acetic acid: Similar structure but has a methyl group instead of a keto group at the 6-position.

Uniqueness

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid is unique due to the presence of both the chloro and keto groups on the pyridine ring, which confer specific chemical and biological properties

Properties

CAS No.

1227600-55-6

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6ClNO3/c8-5-2-1-4(3-6(10)11)9-7(5)12/h1-2H,3H2,(H,9,12)(H,10,11)

InChI Key

LUCLWXNYUCFBCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C(=C1)Cl)CC(=O)O

Origin of Product

United States

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